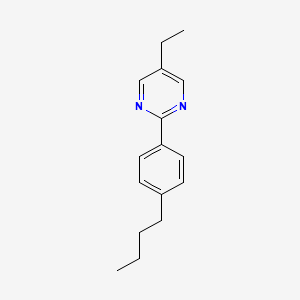![molecular formula C36H40N2O8 B14288659 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline CAS No. 137572-10-2](/img/structure/B14288659.png)
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-bis(2-methoxyethoxy)phenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated phenanthroline derivatives and 2,6-bis(2-methoxyethoxy)phenyl boronic acids, which undergo Suzuki coupling reactions under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinones, while reduction can produce phenanthroline derivatives with reduced functional groups .
Scientific Research Applications
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism by which 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. For example, in medicinal applications, the compound may target DNA or proteins, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol dimethyl ether (TEGDME): Known for its use as a solvent and in lithium-ion battery technology.
Bis(2-methoxyethyl) ether: Used as a solvent and in organic synthesis.
Uniqueness
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline stands out due to its unique structural features, which allow for versatile applications in various fields. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
137572-10-2 |
|---|---|
Molecular Formula |
C36H40N2O8 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
2,9-bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2O8/c1-39-17-21-43-29-7-5-8-30(44-22-18-40-2)33(29)27-15-13-25-11-12-26-14-16-28(38-36(26)35(25)37-27)34-31(45-23-19-41-3)9-6-10-32(34)46-24-20-42-4/h5-16H,17-24H2,1-4H3 |
InChI Key |
LQVYIJNQOAJORJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)OCCOC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCOC)OCCOC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



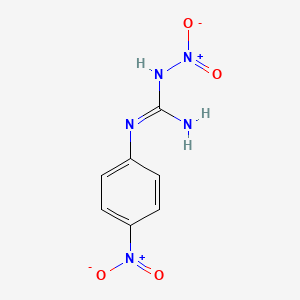
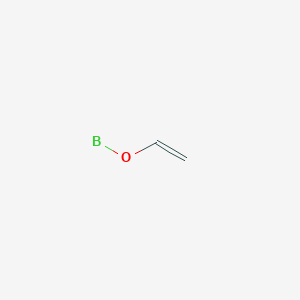
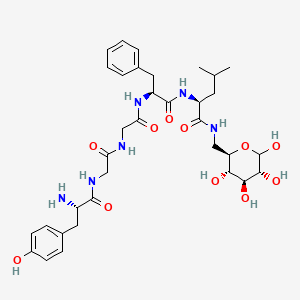


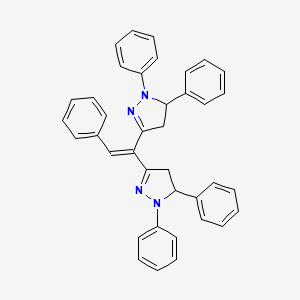
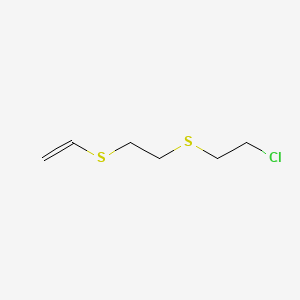
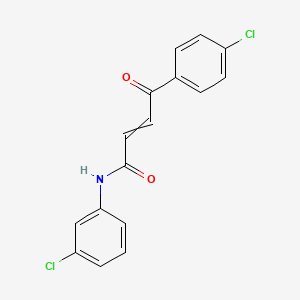
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
